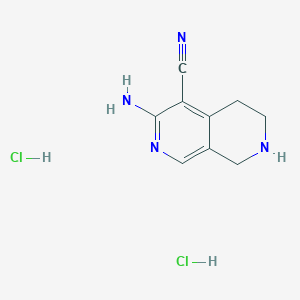

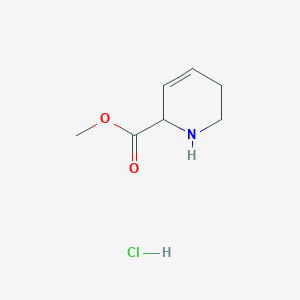

3-Amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

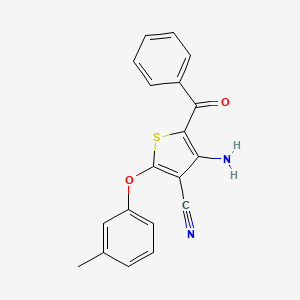

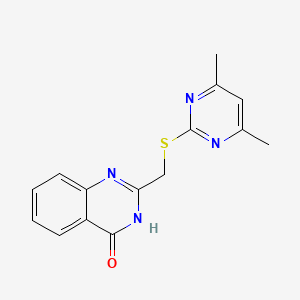

The synthesis of naphthyridine derivatives, which this compound is a part of, has been covered in various studies . The strategies related to the synthesis of 1,5-naphthyridines are presented followed by the reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Molecular Structure Analysis

The molecular structure of this compound is complex. It is a part of the naphthyridine family, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis

The reactivity of naphthyridine derivatives has been studied extensively. They react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .科学的研究の応用

Synthesis of Heterocyclic Compounds

The core structure of EN300-27691988 is a naphthyridine derivative, which is a significant scaffold in medicinal chemistry due to its biological activities. Researchers have developed various synthetic strategies to create 1,5-naphthyridines, which include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and the formation of metal complexes . These synthetic methods enable the creation of a wide array of naphthyridine derivatives for further application in drug development.

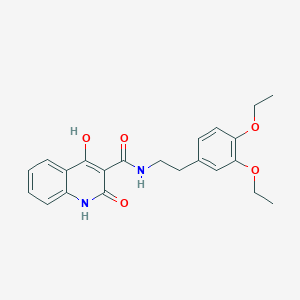

Anticancer Activity

Naphthyridine derivatives, including EN300-27691988, have been studied for their anticancer properties. They are known to exhibit a range of biological activities, such as anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . The anticancer activity of these compounds is particularly notable, with studies focusing on their effects on various cancer cell lines. The structure-activity relationship (SAR) and molecular modeling studies are often employed to understand and enhance their anticancer potential.

Neurotropic Activity

Compounds similar to EN300-27691988 have been investigated for their neurotropic activities. For instance, certain naphthyridine derivatives have shown effects akin to diazepam, preventing convulsions and clonic writhing in animal models . This suggests potential applications in the treatment of neurological disorders or as adjunctive therapy in conditions where convulsions are a symptom.

Gastrointestinal Therapeutics

The pharmacological properties of EN300-27691988 have been hypothesized to benefit conditions like diarrhea-predominant irritable bowel syndrome (d-IBS). Studies have been designed to confirm the efficacy of this compound in IBS-like animal models, indicating its potential as a medication for gastrointestinal disorders .

将来の方向性

The future directions for the study of this compound and similar naphthyridine derivatives could include further exploration of their synthesis, reactivity, and potential biological applications. There is a burgeoning interest in the synthesis and biological applications of naphthyridines due to their significant importance in the field of medicinal chemistry .

特性

IUPAC Name |

3-amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.2ClH/c10-3-8-7-1-2-12-4-6(7)5-13-9(8)11;;/h5,12H,1-2,4H2,(H2,11,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETLAKGFILHYPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CN=C(C(=C21)C#N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile;dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)

![5-(2,5-dimethylbenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2864106.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2864115.png)

![3-(5-Bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride](/img/structure/B2864121.png)